molecular formula C24H27N5O2S B11583200 N-cyclohexyl-N,2-dimethyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-cyclohexyl-N,2-dimethyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11583200
M. Wt: 449.6 g/mol
InChI Key: ALYCKJOPTMPYFA-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of cyclohexyl, dimethyl, triazolo, and phthalazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the cyclohexyl and dimethyl groups. The final step involves sulfonation to attach the benzene-1-sulfonamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazolo[3,4-a]phthalazine core is known to interact with enzymes, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity to certain proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-CARBONAMIDE
  • N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-THIOAMIDE

Uniqueness: The presence of the sulfonamide group in N-CYCLOHEXYL-N,2-DIMETHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE distinguishes it from its analogs, providing unique chemical reactivity and biological activity. This group enhances the compound’s solubility and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

N-cyclohexyl-N,2-dimethyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N5O2S/c1-16-13-14-18(15-22(16)32(30,31)28(3)19-9-5-4-6-10-19)23-25-26-24-21-12-8-7-11-20(21)17(2)27-29(23)24/h7-8,11-15,19H,4-6,9-10H2,1-3H3

InChI Key

ALYCKJOPTMPYFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N(C)C5CCCCC5

Origin of Product

United States

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